Platelet activating factor
Overview
Description
Platelet Activating Factor is a potent phospholipid activator and mediator involved in various physiological processes, including inflammation, platelet aggregation, and anaphylaxis . It is produced by a variety of cells, particularly those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . This compound plays a crucial role in mediating leukocyte functions and changes in vascular permeability .
Mechanism of Action
Target of Action
Platelet Activating Factor (PAF) is a potent phospholipid activator that primarily targets the Platelet-Activating Factor Receptor (PAF-R) . PAF-R is a G-protein coupled receptor expressed in numerous cell types, including platelets, endothelial cells, neutrophils, monocytes, and macrophages . The binding of PAF to PAF-R leads to the activation of pro-inflammatory and prothrombotic pathways .
Mode of Action
PAF exerts its actions by stimulating the PAF-R. This interaction triggers a series of intracellular signaling events. The binding of PAF to PAF-R leads to the activation of various signaling pathways, including the Phospholipase C–IP3–Ca2+ pathway and phospholipases A2 and D . These pathways mobilize arachidonic acid from diacylglycerol, resulting in the synthesis of prostaglandins, thromboxane A2, or leukotrienes .
Biochemical Pathways
PAF plays a crucial role in several biochemical pathways. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . PAF also triggers the generation and release of microvesicle particles (MVP), which provide a mechanism to transmit PAF as well as other bioactive agents .
Pharmacokinetics
It is known that paf is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . The production of PAF is controlled by the activity of PAF acetylhydrolases .
Result of Action
The action of PAF results in a variety of molecular and cellular effects. It mediates many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis . PAF also plays a pivotal role in the pathophysiology of various diseases, primarily atherosclerotic cardiovascular diseases .
Action Environment
The action of PAF can be influenced by various environmental factors. For instance, pro-oxidative stressors can generate oxidized glycerophosphocholines with PAF agonistic effects, which then trigger more enzymatic PAF synthesis via the PAF receptor . Furthermore, PAF can generate and travel via bioactive extracellular vesicles such as microvesicle particles (MVP) in response to specific stimuli .
Biochemical Analysis
Biochemical Properties
Platelet activating factor is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase A2, which is involved in the early stages of PAF production . It also interacts with various receptors of peptide hormones, signaling and secreted proteins, microRNAs (miRNAs), and oxidative stress, which can affect the activation of platelets .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can trigger intracellular signaling cascades, leading to diverse cellular responses such as activation of transcription factors, release of inflammatory mediators, and modulation of cell proliferation and survival pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to activate the phospholipase A2 enzyme, which is involved in its own production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to induce preterm delivery in mice . Additionally, it has been found that PAF plays a crucial role in heart disease and strokes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to be involved in the metabolism of lipids in cardiovascular disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, transporters mediate the accumulation of molecules in platelet granules and, on platelet activation, their translocation across the plasma membrane .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been reported that the presence of PAF receptor at intracellular sites such as the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platelet Activating Factor can be synthesized through two main pathways: the de novo pathway and the remodeling pathway . The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase . The remodeling pathway involves the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by phospholipases A2 . LysoPAF is then acetylated to this compound by lysoPAF acetyltransferase .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological sources, such as blood components . The process includes the separation of platelet-rich plasma, followed by repetitive freezing and thawing to release intracellular growth factors . The final product is obtained through centrifugation and purification steps .
Chemical Reactions Analysis
Types of Reactions: Platelet Activating Factor undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipases A2, leading to the formation of lysoPAF.
Oxidation: Involves reactive oxygen species such as superoxide anion, hydroxyl radicals, and hydrogen peroxide.
Acetylation: Catalyzed by lysoPAF acetyltransferase to form this compound from lysoPAF.
Major Products:
LysoPAF: Formed from the hydrolysis of this compound.
Reactive Oxygen Species: Produced during oxidation reactions.
Scientific Research Applications
Platelet Activating Factor has numerous scientific research applications across various fields:
Chemistry:
Biology:
- Investigated for its involvement in leukocyte adhesion, chemotaxis, and changes in vascular permeability .
Medicine:
- Explored for its role in inflammatory diseases, cardiovascular diseases, and anaphylaxis .
- Potential therapeutic target for conditions such as asthma, sepsis, and atherosclerosis .
Industry:
Comparison with Similar Compounds
Platelet Activating Factor is unique among lipid mediators due to its potent and diverse biological activities. Similar compounds include:
Prostaglandins: Lipid-derived autacoids involved in inflammation and derived from arachidonic acid.
Leukotrienes: Lipid mediators that play a role in inflammation and allergic reactions.
Thromboxanes: Lipid mediators involved in platelet aggregation and vasoconstriction.
This compound is distinct in its ability to mediate both pro-inflammatory and anti-inflammatory responses, depending on the context and concentration . Its role in leukocyte adhesion and vascular permeability further distinguishes it from other lipid mediators .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
Record name | Platelet-activating factor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platelet Activating Factor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLATELET-ACTIVATING FACTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Platelet-activating factor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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